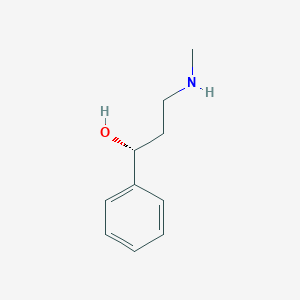

(R)-3-(methylamino)-1-phenylpropan-1-ol

概述

描述

Synthesis Analysis

The synthesis of related compounds such as (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes, which share structural similarities with "(R)-3-(methylamino)-1-phenylpropan-1-ol", involves asymmetric induction through the Grignard reaction of optically active α-aminoketones. This process results in compounds with high yields and diastereoselectivity, highlighting the importance of stereochemistry in the synthesis of such molecules (S. Rangan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves quantum-chemical, NMR, and X-ray diffraction studies to understand the conformation and configuration of compounds. For compounds similar to "(R)-3-(methylamino)-1-phenylpropan-1-ol", studies have shown preferences in their free base forms for the N-methyl group and the ring to be trans, which is consistent with the X-ray structure of related hydrochlorides (G. Zapata-Torres et al., 2008).

Chemical Reactions and Properties

Chemoselective reactions involving molecules with structural similarities to "(R)-3-(methylamino)-1-phenylpropan-1-ol" demonstrate the molecule's reactivity towards dihaloalkanes and aldehydes, resulting in the formation of hexahydro-4-pyrimidinones or oxazolidines. These reactions are explained by the presence of nucleophilic centers in the molecule, illustrating its versatile chemical reactivity (C. Hajji et al., 2002).

Physical Properties Analysis

The determination of solubility, metastable zone width, and induction period of compounds like "(R)-3-(methylamino)-1-phenylpropan-1-ol" in solvents such as ethanol provides insights into their physical properties. Such studies are essential for understanding the compound's behavior in solution and its crystallization process (Liang Zhu et al., 2011).

Chemical Properties Analysis

Analyzing the chemical properties of "(R)-3-(methylamino)-1-phenylpropan-1-ol" involves understanding its reactivity and interactions with other chemicals. Studies focusing on related compounds provide insights into their enantioselective synthesis, highlighting the importance of stereochemistry and the conditions under which these compounds exhibit their desired reactivity (Q. Ouyang et al., 2013).

科学研究应用

Synthesis of Antidepressants : Chiral derivatives of (R)-3-(methylamino)-1-phenylpropan-1-ol are important intermediates in the synthesis of antidepressants (Zhang et al., 2015).

Formation of Chiral Compounds : This compound can be used to synthesize chiral hexahydro-4-pyrimidinones and oxazolidines, which are important in chemical synthesis (Hajji et al., 2002).

Isotope Synthesis : It aids in the production of isotopically pure substances, such as in the synthesis of (R)-()- and (S)-(+)-2-amino-1-phenylpropane-3,3,3-d3 from phenylalanine (Gal, 1977).

Material Science Applications : The solubility, metastable zone width, induction period, and interfacial tension values of its hydrochloride form in ethanol are studied for material science applications (Zhu et al., 2011).

Enzymatic Resolution : It is used in the enzymatic resolution of derivatives, leading to the production of compounds like (S)-dapoxetine with high enantiomeric excess (Torre et al., 2006).

Antitumor Activity : Some derivatives show in vitro antitumor activity (Isakhanyan et al., 2016).

Autocatalysis : It can undergo enantioselective autocatalysis with high chemical yield and enantioselectivity (ShengJian et al., 1993).

Diastereoselective Synthesis : Efficient synthesis of diastereoselectively pure compounds using (R)-3-(methylamino)-1-phenylpropan-1-ol is documented (Rangan et al., 2014).

Conformational Studies : The conformation of 1-alkyl-2-phenylpropan-1-ols is influenced by various molecular forces, impacting their biological activity (Takahashi et al., 2003).

Preparation of Oxazaphospholes : It's used as a chiral auxiliary in the preparation of diastereoisomerically pure oxazaphospholes (Rippert et al., 2000).

Stereochemical Studies : The stereoselectivity of its preparation depends on catalyst type and reaction conditions (Astrová et al., 2007).

Anti-Corrosion Activity : Ephedrine (2-(methylamino)-1-phenylpropan-1-ol) has anti-corrosion activity in certain conditions (Al-Baghdadi, 2017).

Complex Formation and Biological Activity : Different conformers in complexes influence their state in solutions and biological activity (Efimenko et al., 2009).

Enzymatic Demethylation Studies : Its role in enzymatic N-demethylation of tertiary amines is significant (Abdel-Monem, 1975).

Coordination Compounds : Its coordination compounds with palladium(II) have been studied (Bouquillon et al., 1999).

属性

IUPAC Name |

(1R)-3-(methylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDCGNHLFVSET-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(methylamino)-1-phenylpropan-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)